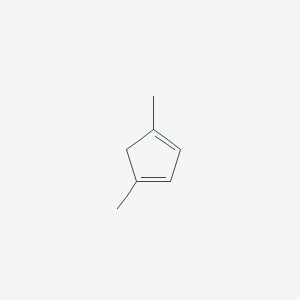

1,4-Dimethylcyclopenta-1,3-diene

CAS No.: 5602-47-1

Cat. No.: VC19735036

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5602-47-1 |

|---|---|

| Molecular Formula | C7H10 |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | 1,4-dimethylcyclopenta-1,3-diene |

| Standard InChI | InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3-4H,5H2,1-2H3 |

| Standard InChI Key | PBCAWBWOXBDOMC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C1)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1,4-dimethylcyclopenta-1,3-diene, reflects its bicyclic structure comprising a five-membered ring with conjugated double bonds at positions 1 and 3. The methyl substituents at positions 1 and 4 introduce steric and electronic modifications that influence its reactivity. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol |

| InChI Key | PBCAWBWOXBDOMC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C1)C |

| PubChem Compound ID | 13299177 |

The planar geometry of the cyclopentadiene ring facilitates π-orbital overlap, enhancing its suitability for cycloaddition reactions.

Spectroscopic and Computational Insights

While experimental spectroscopic data (e.g., NMR, IR) for 1,4-dimethylcyclopenta-1,3-diene remains sparse, computational models predict distinct electronic transitions due to conjugation effects. The methyl groups’ electron-donating nature slightly elevates the HOMO energy, potentially increasing dienophilic activity in [4+2] cycloadditions .

Synthetic Methodologies

Historical Synthesis Approaches

Early synthetic routes for this compound were reported by Infarnet et al. (1980) and Davies et al. (1982), though procedural details remain fragmented . A generalized approach involves:

-

Functionalization of cyclopentadiene: Methylation via alkylation or Grignard reactions.

-

Regioselective control: Ensuring methyl groups occupy the 1 and 4 positions, often requiring directed metalation or protecting group strategies.

Comparative Synthetic Routes

| Method | Key Steps | Yield (%) | Limitations |

|---|---|---|---|

| Alkylation of Na⁺ cyclopentadienide | Reaction with methyl iodide | ~50 | Competing 1,2-addition |

| Diels-Alder Retro-Strategy | Thermolysis of bicyclic adducts | 60–70 | High-temperature conditions |

The lack of optimized protocols underscores the need for further methodological refinement .

Chemical Reactivity and Applications

Diels-Alder Reactivity

1,4-Dimethylcyclopenta-1,3-diene participates in Diels-Alder reactions as an electron-rich diene. For example, reactions with maleic anhydride yield bicyclic adducts, though stereoselectivity remains poorly characterized compared to unsubstituted cyclopentadiene.

Adsorption and Surface Interactions

Studies on analogous cyclopentadiene derivatives reveal strong adsorption on graphene via π-π interactions and dispersion forces, suggesting potential applications in nanocoatings or sensors.

Research Frontiers and Challenges

Unexplored Reactivity Domains

-

Photochemical behavior: Potential for [2+2] cycloadditions under UV light.

-

Cross-coupling catalysis: Palladium-mediated functionalization of the diene system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume